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Compound of Interest

Compound Name: 4-Benzoylbiphenyl

Cat. No.: B106861

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Benzoylbiphenyl (also known as 4-phenylbenzophenone), a compound of interest in various
chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,
presented in a clear and structured format for easy reference and comparison. This document
also includes detailed experimental protocols for acquiring such spectra, intended to aid in the
replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for 4-Benzoylbiphenyl has been compiled from various sources and is
presented in the tables below. These tables offer a quantitative summary of the key spectral
features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
The *H NMR spectrum of 4-Benzoylbiphenyl provides information about the chemical

environment of the hydrogen atoms in the molecule. The data presented here was obtained in
a deuterated chloroform (CDCIs) solvent.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.88 -7.82 m 4H Aromatic Protons
7.72-7.66 m 2H Aromatic Protons
7.63-7.57 m 1H Aromatic Protons
7.52 -7.38 m 7H Aromatic Protons

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments within the 4-

Benzoylbiphenyl structure. The data was acquired in a deuterated chloroform (CDCIs) solvent.

Chemical Shift (6) ppm

Assignment

196.5 C=0 (Ketone)
145.7 Aromatic C
140.0 Aromatic C
137.9 Aromatic C
135.8 Aromatic C
132.5 Aromatic CH
130.6 Aromatic CH
130.1 Aromatic CH
129.0 Aromatic CH
128.4 Aromatic CH
127.3 Aromatic CH
127.0 Aromatic CH
Infrared (IR) Spectroscopy
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The FT-IR spectrum of 4-Benzoylbiphenyl highlights the characteristic vibrational frequencies
of its functional groups. As a diaryl ketone, the most prominent feature is the strong absorption
band corresponding to the carbonyl (C=0) group stretching.

Wavenumber (cm—?) Intensity Assignment

~3060 Medium Aromatic C-H Stretch
~1655 Strong C=0 Stretch (Ketone)
~1600, ~1580, ~1480 Medium-Strong Aromatic C=C Bending
~1280 Medium C-C Stretch

Aromatic C-H Bending (Out-of-

~900-680 Strong
plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Benzoylbiphenyl in a suitable solvent like ethanol or cyclohexane is
characterized by strong absorptions in the ultraviolet region, arising from 1t - 11* and n - 1t*
electronic transitions within the aromatic rings and the carbonyl group.

Amax (nm) Molar Absorptivity () Transition
~260 High TT—TI
~335 Low n-Tt

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may need to be optimized.

NMR Spectroscopy (*H and **C)

e Sample Preparation:
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o Weigh approximately 10-20 mg of 4-Benzoylbiphenyl for *H NMR, or 50-100 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o For 'H NMR, acquire the spectrum using a standard single-pulse experiment.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each carbon.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum to obtain a pure absorption lineshape.

o

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o

Identify the chemical shifts of the peaks in both *H and 13C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-Benzoylbiphenyl with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
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homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify the wavenumbers of the major absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-Benzoylbiphenyl of a known concentration in a UV-
transparent solvent (e.g., ethanol, cyclohexane).

o From the stock solution, prepare a dilute solution of a concentration that gives an
absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

o Data Acquisition:

[¢]

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

[e]

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

o

Replace the reference cuvette with a cuvette containing the sample solution.
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o Scan the sample over the desired wavelength range (e.g., 200-400 nm).

» Data Processing:

o The spectrophotometer software will subtract the baseline from the sample spectrum to
provide the absorbance spectrum of the compound.

o ldentify the wavelength of maximum absorbance (Amax) for each electronic transition.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams have been
generated using the DOT language.
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Caption: Workflow for the spectroscopic analysis of 4-Benzoylbiphenyl.
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Caption: Relationship between spectroscopic techniques and the molecular information they

provide.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzoylbiphenyl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106861#spectroscopic-data-of-4-benzoylbiphenyl-
nMr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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